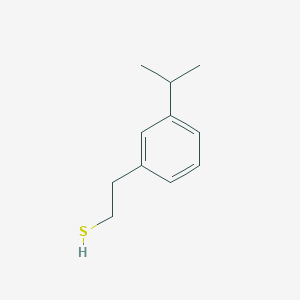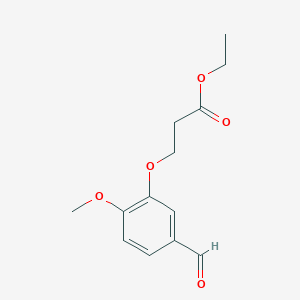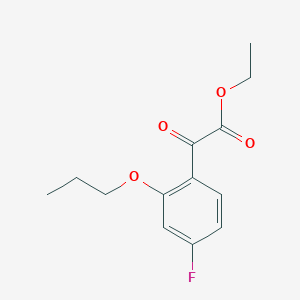
2-(3-iso-Propylphenyl)ethanethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-iso-Propylphenyl)ethanethiol is an organosulfur compound characterized by the presence of a thiol group (-SH) attached to an ethyl chain, which is further connected to a phenyl ring substituted with an iso-propyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-(3-iso-Propylphenyl)ethanethiol can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of an alkyl halide with a sulfur nucleophile such as hydrosulfide anion. For instance, the reaction of 3-iso-propylphenyl ethyl bromide with sodium hydrosulfide can yield the desired thiol . Another method involves the use of thiourea as a nucleophile, which reacts with the alkyl halide to form an intermediate alkyl isothiourea salt. This intermediate is then hydrolyzed with an aqueous base to produce the thiol .
Industrial Production Methods
Industrial production of thiols often involves the reaction of ethylene with hydrogen sulfide in the presence of catalysts. This method is efficient for large-scale production and can be adapted for various thiol compounds .
Análisis De Reacciones Químicas
Types of Reactions
2-(3-iso-Propylphenyl)ethanethiol undergoes several types of chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides (R-S-S-R’).
Substitution: Thiols can participate in nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles.
Addition: Thiols can add to alkenes and alkynes, forming thioethers.
Common Reagents and Conditions
Oxidizing Agents: Bromine (Br2), iodine (I2), and hydrogen peroxide (H2O2) are commonly used oxidizing agents for thiols.
Reducing Agents: Zinc and hydrochloric acid are used to reduce disulfides back to thiols.
Major Products
Disulfides: Formed through the oxidation of thiols.
Thioethers: Formed through the addition of thiols to alkenes and alkynes.
Aplicaciones Científicas De Investigación
2-(3-iso-Propylphenyl)ethanethiol has various applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(3-iso-Propylphenyl)ethanethiol involves its ability to form disulfide bonds through oxidation. This property is significant in biological systems, where disulfide bonds play a crucial role in maintaining protein structure and function. The thiol group can react with heavy metals, forming insoluble compounds, which is a basis for its biological activity and toxicity .
Comparación Con Compuestos Similares
Similar Compounds
Methanethiol (CH3SH): A simple thiol with a strong odor, commonly used as an odorant in natural gas.
Ethanethiol (C2H5SH): Another simple thiol used as an odorant and in organic synthesis.
Butanethiol (C4H9SH): Used in the synthesis of pharmaceuticals and as a flavoring agent.
Uniqueness
2-(3-iso-Propylphenyl)ethanethiol is unique due to its specific structure, which includes an iso-propyl group on the phenyl ring. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from simpler thiols like methanethiol and ethanethiol .
Propiedades
IUPAC Name |
2-(3-propan-2-ylphenyl)ethanethiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16S/c1-9(2)11-5-3-4-10(8-11)6-7-12/h3-5,8-9,12H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBUUYVAPCCKJRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC(=C1)CCS |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1,3-Difluoro-4-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7994839.png)




![2-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]-2-propanol](/img/structure/B7994875.png)


